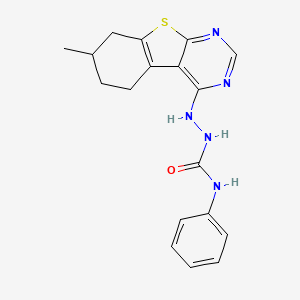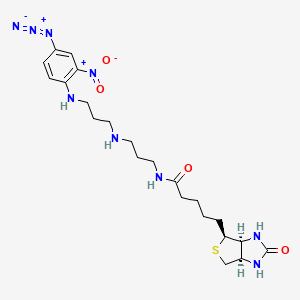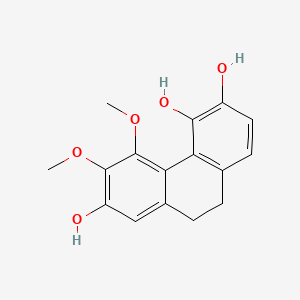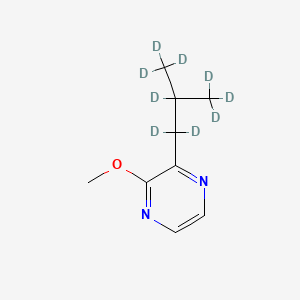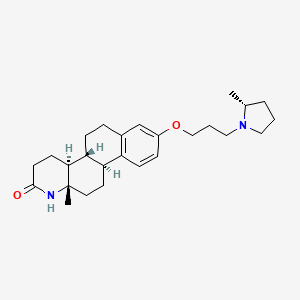
Anticancer agent 192
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes for Anticancer agent 192 involve the use of steroid-based histamine H3 receptor antagonists. The compound is synthesized through a series of chemical reactions that include the formation of steroidal backbones and the incorporation of histamine H3 receptor antagonistic properties. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Anticancer agent 192 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions include modified steroidal compounds with enhanced histamine H3 receptor antagonistic properties .
Scientific Research Applications
Anticancer agent 192 has a wide range of scientific research applications. In chemistry, it is used to study the effects of histamine H3 receptor antagonists on various chemical pathways. In biology, it is used to investigate the role of histamine H3 receptors in cognitive function and addiction. In medicine, it is being explored as a potential treatment for cognitive disorders and addiction. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Anticancer agent 192 involves its interaction with histamine H3 receptors. By antagonizing these receptors, the compound inhibits the release of histamine and other neurotransmitters, leading to improved cognitive function and reduced addiction. The molecular targets of this compound include histamine H3 receptors and associated signaling pathways .
Comparison with Similar Compounds
Anticancer agent 192 is unique in its steroid-based structure and its specific antagonistic action on histamine H3 receptors. Similar compounds include other histamine H3 receptor antagonists such as thioperamide and clobenpropit. this compound stands out due to its stability in liver microsomes and its dual effects on cognitive function and addiction .
Properties
Molecular Formula |
C26H38N2O2 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(4aS,4bR,10bS,12aS)-12a-methyl-8-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]-1,3,4,4a,4b,5,6,10b,11,12-decahydronaphtho[2,1-f]quinolin-2-one |
InChI |
InChI=1S/C26H38N2O2/c1-18-5-3-14-28(18)15-4-16-30-20-7-9-21-19(17-20)6-8-23-22(21)12-13-26(2)24(23)10-11-25(29)27-26/h7,9,17-18,22-24H,3-6,8,10-16H2,1-2H3,(H,27,29)/t18-,22-,23-,24+,26+/m1/s1 |
InChI Key |
PRBWKAHBBPZNNA-FEWHJMLNSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCCOC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CCC(=O)N5)C |
Canonical SMILES |
CC1CCCN1CCCOC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC(=O)N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
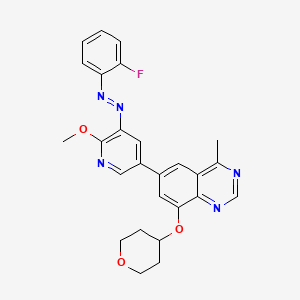

![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)

![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)

![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
